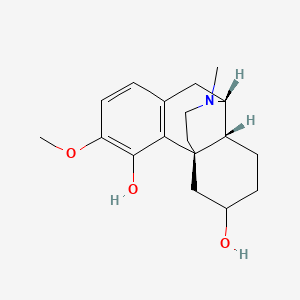
3-Methoxy-17-methylmorphinan-4,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-17-methylmorphinan-4,6-diol is a chemical compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties and includes well-known substances such as morphine and codeine. The compound has a molecular formula of C18H25NO3 and a molecular weight of 303.4 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-17-methylmorphinan-4,6-diol typically involves the following steps:
Starting Material: The synthesis often begins with a precursor such as thebaine or codeine.
Methoxylation: Introduction of the methoxy group at the 3-position.
Reduction: Reduction of the double bonds in the morphinan structure.
Hydroxylation: Introduction of hydroxyl groups at the 4 and 6 positions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation reactions.
High-Pressure Reactors: To ensure complete reduction and hydroxylation under controlled conditions.
化学反応の分析
Types of Reactions
3-Methoxy-17-methylmorphinan-4,6-diol undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyl groups.
Substitution: Methoxy and hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated morphinans, ethers.
科学的研究の応用
3-Methoxy-17-methylmorphinan-4,6-diol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other morphinan derivatives.
Biology: Studied for its interactions with opioid receptors.
Medicine: Investigated for its potential analgesic and antitussive properties.
Industry: Utilized in the production of pharmaceuticals and research chemicals.
作用機序
The mechanism of action of 3-Methoxy-17-methylmorphinan-4,6-diol involves its interaction with opioid receptors in the central nervous system. It primarily acts as an agonist at the μ-opioid receptor, leading to analgesic effects. The compound also affects the κ-opioid and δ-opioid receptors, contributing to its overall pharmacological profile .
類似化合物との比較
Similar Compounds
Morphine: A naturally occurring opiate with strong analgesic properties.
Codeine: A less potent opiate used primarily as a cough suppressant.
Dihydrocodeine: A semi-synthetic derivative with similar properties to codeine.
Uniqueness
3-Methoxy-17-methylmorphinan-4,6-diol is unique due to its specific methoxy and hydroxyl substitutions, which confer distinct pharmacological properties compared to other morphinans. Its ability to interact with multiple opioid receptors makes it a valuable compound for research and therapeutic applications .
特性
CAS番号 |
85201-34-9 |
|---|---|
分子式 |
C18H25NO3 |
分子量 |
303.4 g/mol |
IUPAC名 |
(1S,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,13-diol |
InChI |
InChI=1S/C18H25NO3/c1-19-8-7-18-10-12(20)4-5-13(18)14(19)9-11-3-6-15(22-2)17(21)16(11)18/h3,6,12-14,20-21H,4-5,7-10H2,1-2H3/t12?,13-,14+,18-/m0/s1 |
InChIキー |
SADZCZSUWMSOCW-HWSKEQOTSA-N |
異性体SMILES |
CN1CC[C@]23CC(CC[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O)O |
正規SMILES |
CN1CCC23CC(CCC2C1CC4=C3C(=C(C=C4)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



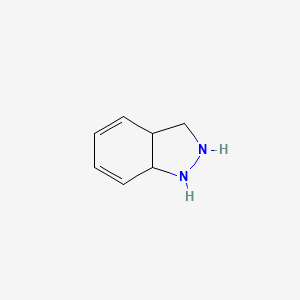
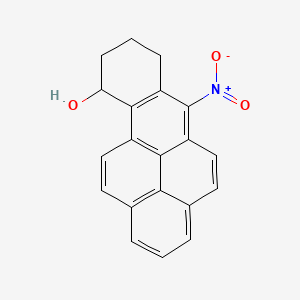
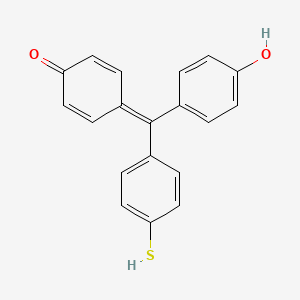
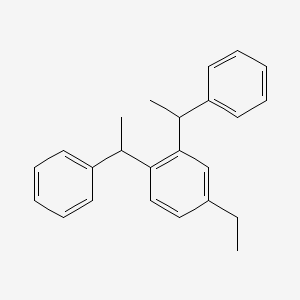
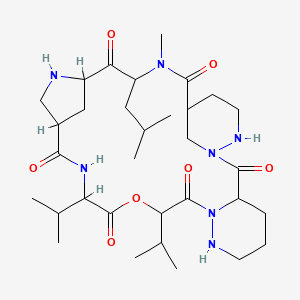
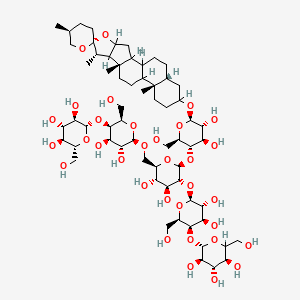
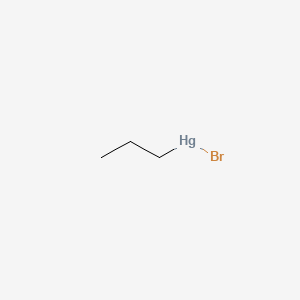


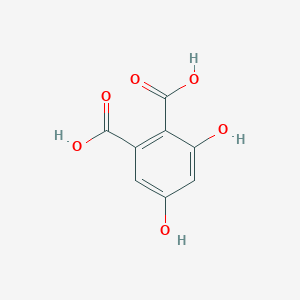
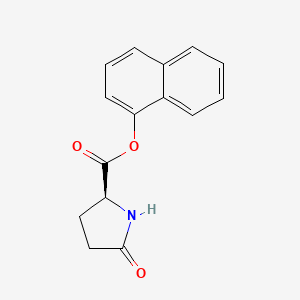
![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)

